molecular formula C35H30 B14541417 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene CAS No. 62266-48-2

4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene

Cat. No.: B14541417
CAS No.: 62266-48-2
M. Wt: 450.6 g/mol
InChI Key: DERJOCHHVOTRIF-UHFFFAOYSA-N
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Description

4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes a cyclopenta[a]naphthalene core substituted with ethyl and phenyl groups. PAHs are known for their stability and unique chemical properties, making them significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific reagents to facilitate the formation of the desired product. For instance, the reaction of indenyl radicals with vinylacetylene under high-temperature conditions can lead to the formation of cyclopenta[a]naphthalene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of PAHs.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include the formation of van-der-Waals complexes followed by isomerization and termination via atomic hydrogen elimination .

Comparison with Similar Compounds

  • 4,5-Dimethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene
  • 1H-cyclopenta[a]naphthalene

Uniqueness: 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of ethyl groups instead of methyl groups or hydrogen atoms can significantly alter its reactivity and interactions with other molecules.

Properties

CAS No.

62266-48-2

Molecular Formula

C35H30

Molecular Weight

450.6 g/mol

IUPAC Name

4,5-diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C35H30/c1-3-27-28(4-2)34-32(25-18-10-6-11-19-25)31(24-16-8-5-9-17-24)33(26-20-12-7-13-21-26)35(34)30-23-15-14-22-29(27)30/h5-23,33H,3-4H2,1-2H3

InChI Key

DERJOCHHVOTRIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61)CC

Origin of Product

United States

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